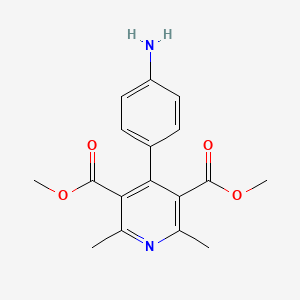

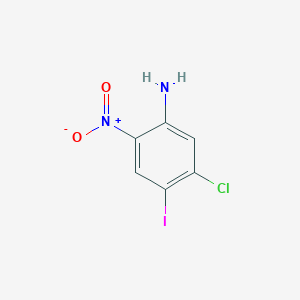

Dimethyl 4-(4-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The compound also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are common ingredients in sleep aids .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized via the modified Chichibabin reaction of aromatic aldehydes with 4′-nitroacetophenone, followed by reduction with hydrazine hydrate in the presence of Pd/C .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using Density Functional Theory . The complete assignments have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, 4,4′-bibenzo[c]thiophene derivatives exhibit bathochromic shifts in their photoabsorption and fluorescence maxima .Aplicaciones Científicas De Investigación

-

Boronic Acids in Sensing Applications

- Application : Boronic acids are used in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions .

- Methods : Voltammetric techniques, such as cyclic and differential pulse voltammetry (CV and DPV), are commonly used. For example, DPV performed on glassy carbon electrodes with graphene-4-aminophenyl boronic acid have been used for the detection of D-fructose, D-glucose, and D-mannose .

- Results : The interaction of boronic acids with diols allows their use in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

-

Synthesis of 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylamino}benzyl Ester

- Application : 4-Aminobenzyl alcohol is used in the synthesis of 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylamino}benzyl ester .

- Methods : The specific methods of synthesis are not provided in the source, but it is mentioned that this compound is used as an intermediate in organic synthesis and pharmaceutical products .

- Results : The results of this synthesis are not provided in the source .

-

Colorless Polyimides Derived from Adamantane-Containing Diamines

- Application : Adamantane-containing diamines, such as 1,3-bis (4-aminophenyl) adamantane (ADMDA), 1,3-bis (3,5-dimethyl-4-aminophenyl) adamantane (DMADMDA), and 1,3-bis (fluoro-aminophenyl) adamantane (FADMDA), are used in the synthesis of semi-alicyclic polyimides .

- Methods : These diamines are synthesized by Friedel–Crafts alkylation reactions between 1-adamantanol and acetanilide or its analogues, followed by hydrolysis with aqueous NaOH solution .

- Results : The resulting adamantane-containing polyimides exhibit high glass transition temperatures, excellent optical transparency, and optimal thermal and mechanical properties . They are promising candidates for a variety of optical and optoelectronic applications .

-

- Application : Methyl red, a compound structurally similar to the one you mentioned, is used as a pH indicator .

- Methods : Methyl red is added to a solution, and the color change is observed. It is red in pH under 4.4, yellow in pH over 6.2, and orange in between, with a pKa of 5.1 .

- Results : Methyl red is used in various applications, including the identification of bacteria producing stable acids by mechanisms of mixed acid fermentation of glucose .

-

Perylene Composite Microcrystals Doped with Non-Planar Molecular Tetrakis(4-aminophenyl)ethene

- Application : Non-planar molecular tetrakis(4-aminophenyl)ethene is used to dope perylene composite microcrystals .

- Methods : The microcrystals are synthesized in the aqueous phase by a surfactant-assisted self-assembly method .

- Results : The doping process suppresses the intense π–π stacking interactions between perylene monomers .

-

Electrochemiluminescence for Biosensing Applications

- Application : Perylene composite microcrystals doped with non-planar molecular tetrakis(4-aminophenyl)ethene were synthesized and used for biosensing applications .

- Methods : The microcrystals were synthesized in the aqueous phase by a surfactant-assisted self-assembly method .

- Results : The doped microcrystals exhibited a significantly enhanced electrochemiluminescence signal compared to that of perylene microcrystals in the presence of S2O82− as a co-reactant . They were utilized as a novel electrochemiluminescent luminophores to fabricate a sensitive biosensor for the quantitative analysis of dopamine .

-

Synthesis of Covalent Organic Frameworks (COFs)

- Application : 1,3,5-tris(4-aminophenyl)benzene (TAPB) and terephthaldicarboxaldehyde (TPA) are used as organic ligands in dimethyl sulfoxide (DMSO) to synthesize COFs .

- Methods : The COF was synthesized using TAPB and TPA as organic ligands in DMSO .

- Results : The COF showed high stability in acidic and basic media and up to 400 °C .

Propiedades

IUPAC Name |

dimethyl 4-(4-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-9-13(16(20)22-3)15(11-5-7-12(18)8-6-11)14(10(2)19-9)17(21)23-4/h5-8H,18H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSSPDUGIRSWFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=C(C=C2)N)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101157831 |

Source

|

| Record name | 3,5-Dimethyl 4-(4-aminophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101157831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 4-(4-aminophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate | |

CAS RN |

887407-34-3 |

Source

|

| Record name | 3,5-Dimethyl 4-(4-aminophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887407-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl 4-(4-aminophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101157831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B1358439.png)

![4-[2-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1358442.png)

![Amino-(5-methyl-benzo[d]isoxazol-3-yl)-acetic acid](/img/structure/B1358455.png)